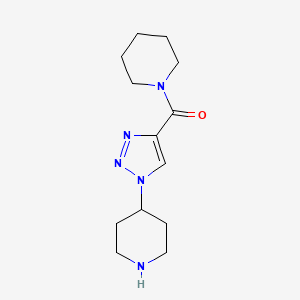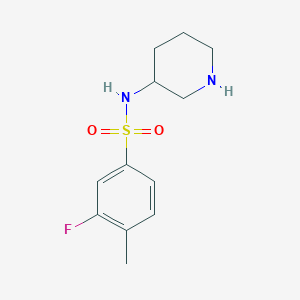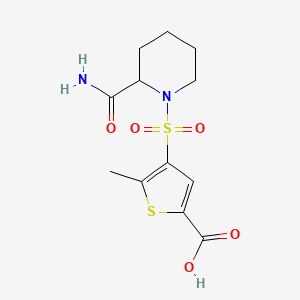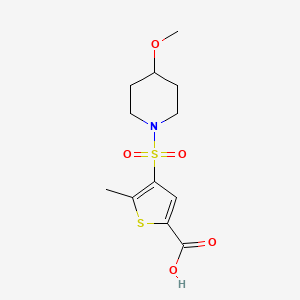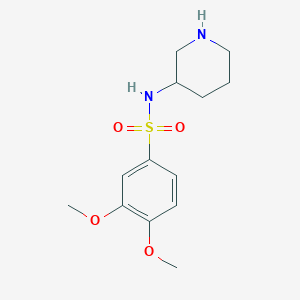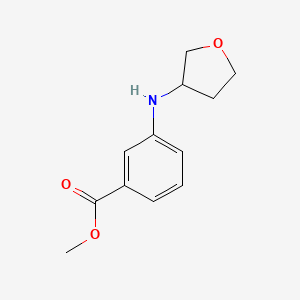![molecular formula C10H15NO5S2 B7570195 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, also known as METAC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα and DNA polymerase α/δ/ε, leading to DNA damage and apoptosis. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to improved insulin sensitivity and glucose uptake. In inflammation research, this compound has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity, reduce hyperglycemia, and prevent diabetic complications, such as neuropathy and nephropathy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and improve the survival of septic mice.
実験室実験の利点と制限
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments, such as its relatively low potency, lack of selectivity for certain enzymes and signaling pathways, and potential off-target effects.
将来の方向性
There are several future directions for research on 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, including:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Development of more potent and selective analogs of this compound for specific disease targets.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Evaluation of the synergistic effects of this compound with other drugs or therapies.
5. Exploration of the potential of this compound as a diagnostic or imaging agent in cancer research.
6. Investigation of the role of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in clinical settings.
合成法
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-5-methylthiophene-2-carboxylic acid, which is then reacted with sodium methoxide and methylsulfonyl chloride to obtain 4-(methylsulfonyl)-5-methylthiophene-2-carboxylic acid. The final step involves the reaction of 4-(methylsulfonyl)-5-methylthiophene-2-carboxylic acid with 2-methoxyethylamine to obtain this compound.
科学的研究の応用
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
特性
IUPAC Name |
4-[2-methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5S2/c1-7-9(6-8(17-7)10(12)13)18(14,15)11(2)4-5-16-3/h6H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZIRAGENUYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)S(=O)(=O)N(C)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)

